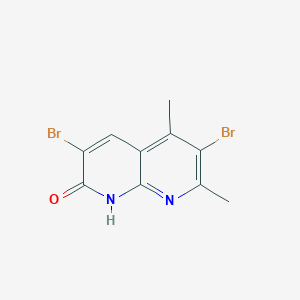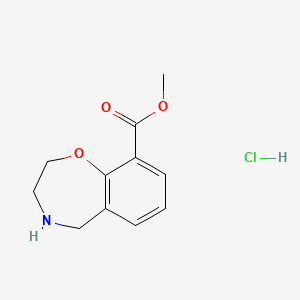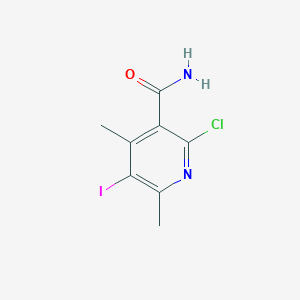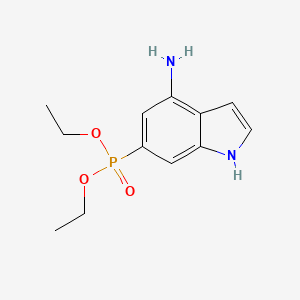
2-Chlorotoluene-d7
説明
2-Chlorotoluene-d7 is a chemical compound with the molecular formula C7D7Cl . It has an average mass of 133.627 Da and a monoisotopic mass of 133.067566 Da .
Synthesis Analysis
The synthesis of 2-chlorotoluene involves the reaction of 2-chlorotoluene with chlorine in the presence of phosphorus pentachloride . This reaction is known to yield high amounts of 2-chlorobenzotrichloride . Another method involves the diazotization of 2- and 4-toluidines (i.e., 2- and 4-aminotoluene), followed by treatment with cuprous chloride .Molecular Structure Analysis
The molecular structure of 2-Chlorotoluene-d7 consists of seven carbon atoms, seven deuterium atoms (a stable isotope of hydrogen), and one chlorine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
2-Chlorotoluene can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It’s important to note that it reacts violently with dimethyl sulfoxide .Physical And Chemical Properties Analysis
2-Chlorotoluene-d7 is a colorless liquid with an aromatic odor . It exhibits slight solubility in water . It has a density higher than water, causing it to sink when mixed with water . It can react with various substances, making it incompatible with certain agents . Additionally, it is flammable in nature .科学的研究の応用
Solvent in Organic Chemistry
2-Chlorotoluene-d7 is widely used as a solvent in organic chemistry . It serves as a medium to dissolve and carry other substances, facilitating various chemical reactions and processes .
Intermediate in Dye Synthesis
This compound acts as an important intermediate in dye synthesis . Its unique properties make it suitable for facilitating the synthesis of various dyes .
Pharmaceuticals Production
2-Chlorotoluene-d7 is extensively used in the production of pharmaceuticals . It can be oxidized with permanganate to produce o-chlorobenzoic acid, which finds use in the manufacturing of various organic compounds .
Synthetic Rubber Production
In the field of materials science, 2-Chlorotoluene-d7 is used in the production of synthetic rubber compounds . Its solvency properties make it suitable for a range of applications in the chemical industry .
Preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol
The compound is utilized in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol, which have applications in pharmaceutical and chemical processes .
Precursor in Aryl Coupling Products Synthesis
2-Chlorotoluene-d7 serves as a precursor in the synthesis of aryl coupling products through palladium-catalyzed Negishi cross-coupling reactions . This method allows for the formation of complex organic molecules with aryl groups .
Buchwald-Hartwig Amination Reactions
It can be employed in Buchwald-Hartwig amination reactions to synthesize arylamines, which play a crucial role in the development of pharmaceuticals and materials science .
Thermophysical Property Data Research
2-Chlorotoluene-d7 is also used in research for generating critically evaluated thermophysical property data . This data is essential for understanding the compound’s behavior under various conditions, which can inform its use in different applications .
Safety and Hazards
作用機序
Target of Action
It’s known that chlorotoluenes, in general, are used as solvents and intermediates in organic chemistry, dye synthesis, pharmaceuticals, and synthetic rubber production . They interact with various substances in these processes.
Mode of Action
It’s known that 2-chlorotoluene can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It should be noted that it reacts violently with certain substances such as dimethyl sulfoxide .
Biochemical Pathways
It’s known that 2-chlorotoluene can be oxidized with permanganate to produce o-chlorobenzoic acid, which finds use in the manufacturing of various organic compounds . The compound is also utilized in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol, which have applications in pharmaceutical and chemical processes . Furthermore, 2-Chlorotoluene serves as a precursor in the synthesis of aryl coupling products through palladium-catalyzed Negishi cross-coupling reactions .
Pharmacokinetics
It’s known that 2-chlorotoluene is a colorless liquid with an aromatic odor, has a density higher than water, and is poorly soluble in water .
Result of Action
It’s known that 2-chlorotoluene can react violently with certain substances such as dimethyl sulfoxide , indicating that it may cause significant changes in the molecular structure of these substances.
Action Environment
The action of 2-Chlorotoluene-d7 can be influenced by various environmental factors. For instance, its solubility in water and reactivity with other substances can affect its action, efficacy, and stability . Furthermore, it’s known that 2-Chlorotoluene is a flammable liquid , indicating that its action can be significantly influenced by the presence of heat or flame.
特性
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQPLPBRSHTTG-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorotoluene-d7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)

![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)








